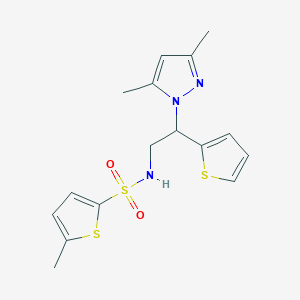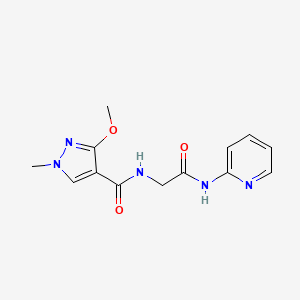![molecular formula C18H20N4O B2439272 2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile CAS No. 2379988-19-7](/img/structure/B2439272.png)
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2-[3-[(2-Methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile is a chemical compound that has been widely studied for its potential use in scientific research. This compound is also known as MPP and has been found to have a variety of interesting properties that make it a valuable tool for researchers in a wide range of fields.
Mécanisme D'action
The mechanism of action of MPP involves its binding to the dopamine D3 receptor, which is a G protein-coupled receptor that is involved in a variety of physiological processes. MPP has been found to be a competitive antagonist of this receptor, which means that it competes with dopamine for binding to the receptor and prevents its activation.
Biochemical and Physiological Effects:
MPP has been found to have a variety of biochemical and physiological effects, including the inhibition of dopamine-mediated signaling pathways. This can lead to a variety of effects, including changes in locomotor activity, reward processing, and other behaviors that are mediated by the dopamine system.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of using MPP in lab experiments is that it is a highly selective antagonist of the dopamine D3 receptor, which means that it can be used to study the role of this receptor in various physiological processes without affecting other receptors or signaling pathways. However, one limitation of using MPP is that it is not very soluble in water, which can make it difficult to use in certain experimental settings.
Orientations Futures
There are many potential future directions for research involving MPP, including the development of new drugs that target the dopamine D3 receptor, the use of MPP as a tool for studying the role of this receptor in various physiological processes, and the development of new methods for synthesizing and using MPP in experimental settings. Additionally, further research is needed to fully understand the biochemical and physiological effects of MPP and its potential applications in various fields of scientific research.
Méthodes De Synthèse
The synthesis of MPP involves several steps, including the reaction of 2-methylpyridine-4-carboxylic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 3-(aminomethyl)piperidine to form the intermediate 2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carboxylic acid. The final step involves the conversion of the acid to the corresponding nitrile using a dehydration agent such as phosphorus pentoxide.
Applications De Recherche Scientifique
MPP has been studied for its potential use in a variety of scientific research applications, including neuroscience, drug discovery, and medicinal chemistry. In particular, MPP has been found to be a potent and selective antagonist of the dopamine D3 receptor, which makes it a valuable tool for studying the role of this receptor in various physiological processes.
Propriétés
IUPAC Name |
2-[3-[(2-methylpyridin-4-yl)oxymethyl]piperidin-1-yl]pyridine-3-carbonitrile |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H20N4O/c1-14-10-17(6-8-20-14)23-13-15-4-3-9-22(12-15)18-16(11-19)5-2-7-21-18/h2,5-8,10,15H,3-4,9,12-13H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WYDOKTVICXGNSU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC=CC(=C1)OCC2CCCN(C2)C3=C(C=CC=N3)C#N |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H20N4O |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
308.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
2-(3-{[(2-Methylpyridin-4-yl)oxy]methyl}piperidin-1-yl)pyridine-3-carbonitrile | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



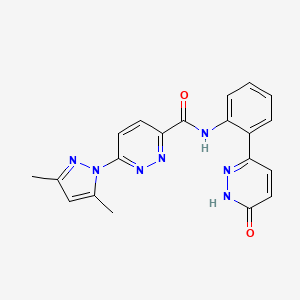

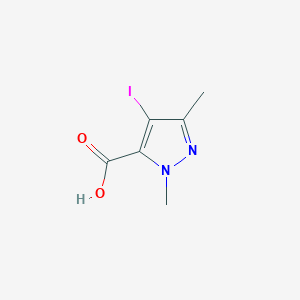

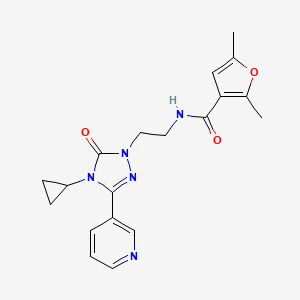



![{1-[2-(4-Chlorophenoxy)-5-fluorophenyl]ethyl}(methyl)amine hydrochloride](/img/structure/B2439208.png)
